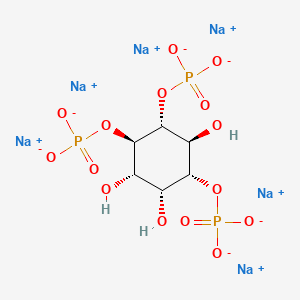

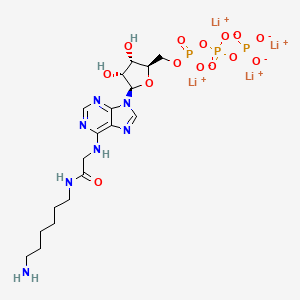

D-Myo-inositol 1,4,5-trisphosphate sodium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-MYO-INOSITOL 1,4,5-TRISPHOSPHATE HEXASODIUM SALT is a biologically significant molecule that plays a crucial role in cellular signaling pathways. It is a derivative of inositol, a carbohydrate that is involved in various cellular processes. This compound is particularly known for its ability to release calcium ions from intracellular stores, which is essential for various cellular functions .

准备方法

合成路线和反应条件: D-肌醇-1,4,5-三磷酸六钠盐的合成通常涉及肌醇的磷酸化。该过程首先保护肌醇上的羟基,然后在 1、4 和 5 位选择性磷酸化。 最后一步涉及去保护和转化为六钠盐形式 .

工业生产方法: 该化合物的工业生产可能涉及使用与上述类似步骤的大规模化学合成。 该过程针对产率和纯度进行了优化,确保最终产品符合研究和工业应用所需的规格 .

化学反应分析

反应类型: D-肌醇-1,4,5-三磷酸六钠盐主要经历水解和磷酸化反应。它还可以与金属离子形成络合物。

常见试剂和条件:

水解: 通常在温和的酸性或碱性条件下于水溶液中进行。

科学研究应用

D-肌醇-1,4,5-三磷酸六钠盐由于其在细胞内钙释放中的作用而被广泛用于科学研究。它的一些应用包括:

化学: 用作磷酸化和水解反应研究的试剂。

生物学: 在信号转导途径中起着至关重要的作用,尤其是在从细胞内储存中释放钙离子方面。

医学: 研究其在与钙信号传导失调相关的疾病中的潜在治疗应用。

作用机制

D-肌醇-1,4,5-三磷酸六钠盐的主要作用机制涉及与内质网上的受体结合,导致钙离子释放到细胞质中。 细胞内钙浓度的增加会引发各种细胞反应,包括肌肉收缩、分泌和代谢调节 .

类似化合物:

- D-肌醇-1,4,5-三磷酸三钠盐

- D-肌醇-1,4,5-三磷酸六钾盐

比较: 虽然所有这些化合物都具有相似的核心结构,但它们之间的差异在于抗衡离子(钠与钾)及其特定的生物活性。 D-肌醇-1,4,5-三磷酸六钠盐以其有效释放钙离子的能力而独树一帜,使其成为研究钙信号通路的有价值工具 .

相似化合物的比较

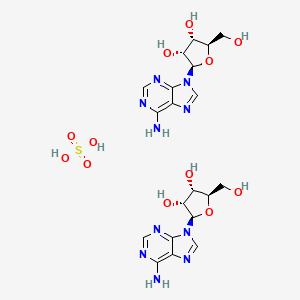

- D-MYO-INOSITOL 1,4,5-TRISPHOSPHATE TRISODIUM SALT

- D-MYO-INOSITOL 1,4,5-TRISPHOSPHATE HEXAPOTASSIUM SALT

Comparison: While all these compounds share a similar core structure, their differences lie in the counterions (sodium vs. potassium) and their specific biological activities. D-MYO-INOSITOL 1,4,5-TRISPHOSPHATE HEXASODIUM SALT is unique in its ability to release calcium ions efficiently, making it a valuable tool in studying calcium signaling pathways .

属性

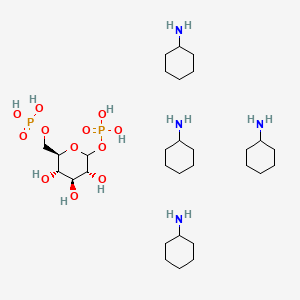

CAS 编号 |

108340-81-4 |

|---|---|

分子式 |

C6H9Na6O15P3 |

分子量 |

551.99 g/mol |

IUPAC 名称 |

hexasodium;[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate |

InChI |

InChI=1S/C6H15O15P3.6Na/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3+,4-,5-,6-;;;;;;/m0....../s1 |

InChI 键 |

MLMBGBMAFNSCOW-PYBCBHMXSA-H |

SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

手性 SMILES |

[C@@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

规范 SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does D-Myo-inositol 1,4,5-trisphosphate sodium salt interact with its target and what are the downstream effects in the context of cardiac tissue?

A1: While the exact target is not explicitly mentioned in this specific research paper, D-Myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) is a well-known second messenger that primarily acts by binding to the Ins(1,4,5)P3 receptor, which is a ligand-gated calcium channel located on the endoplasmic reticulum. This binding triggers the release of calcium ions (Ca2+) from the endoplasmic reticulum into the cytoplasm. The research paper demonstrates that manipulating this signaling pathway using both an agonist (this compound) and an antagonist (2-APB) mimics the cardioprotective effects of ischemic preconditioning, suggesting that modulating intracellular calcium levels plays a crucial role in this phenomenon. []

Q2: What is the role of this compound in mimicking ischemic preconditioning according to the provided research?

A2: The research demonstrates that this compound, by mimicking the biphasic Ins(1,4,5)P3 concentration changes observed during ischemic preconditioning, significantly reduces infarct size in a rabbit heart model. [] This suggests that the compound, likely through its interaction with the Ins(1,4,5)P3 receptor and subsequent modulation of intracellular calcium levels, triggers similar protective mechanisms as those activated during ischemic preconditioning.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol](/img/structure/B1516139.png)

![(5S,6R,7E,9E,11E,14Z)-6-[(2R)-3-(carboxymethylamino)-2-[[(4S)-4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B1516153.png)